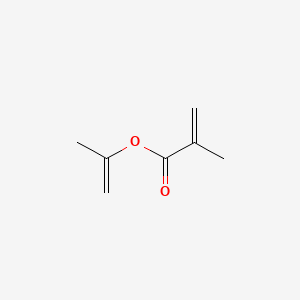

2-Propenoic acid, 2-methyl-, 1-methylethenyl ester

Description

Properties

CAS No. |

93942-70-2 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

prop-1-en-2-yl 2-methylprop-2-enoate |

InChI |

InChI=1S/C7H10O2/c1-5(2)7(8)9-6(3)4/h1,3H2,2,4H3 |

InChI Key |

PKFBISBCCISXKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC(=C)C |

Origin of Product |

United States |

Preparation Methods

Esterification of Methacrylic Acid with Isopropenyl Alcohol

One of the primary methods to prepare 2-Propenoic acid, 2-methyl-, 1-methylethenyl ester is through the esterification of methacrylic acid with isopropenyl alcohol. This method involves the acid-catalyzed reaction between methacrylic acid and isopropenyl alcohol under controlled temperature and removal of water to drive the equilibrium toward ester formation.

- Reaction conditions: Typically, sulfuric acid or p-toluenesulfonic acid is used as a catalyst.

- Temperature: Mild heating, usually between 60–100°C.

- Water removal: Achieved by azeotropic distillation using solvents like toluene.

- Yield: High yields (70–90%) are reported when reaction parameters are optimized.

This method is favored for its straightforward approach and relatively mild conditions.

Transesterification of Methyl Methacrylate with Isopropenyl Alcohol

Another effective preparation route is the transesterification of methyl methacrylate with isopropenyl alcohol. This process involves exchanging the methyl group of methyl methacrylate with the isopropenyl group from isopropenyl alcohol, catalyzed by bases or organometallic catalysts.

- Catalysts: Organolithium compounds such as butyllithium have been employed effectively.

- Solvent: Dry tetrahydrofuran (THF) is commonly used.

- Temperature: Reaction is typically maintained below 20°C to prevent polymerization.

- Reaction time: Approximately 1 hour.

- Workup: The reaction mixture is quenched with water, organic phase separated, dried, and purified by distillation under reduced pressure.

This method is advantageous for its specificity and ability to produce high-purity product, although it requires careful handling of reactive organolithium reagents and low temperatures to avoid side reactions.

Direct Addition of Isopropenyl Alcohol to Methacryloyl Chloride

A third method involves the reaction of methacryloyl chloride with isopropenyl alcohol. Methacryloyl chloride, a reactive acid chloride derivative of methacrylic acid, reacts readily with alcohols to form esters.

- Reaction conditions: Typically conducted in anhydrous solvents such as dichloromethane or ether.

- Temperature: Maintained at 0–5°C initially to control exothermic reaction.

- Base: A tertiary amine like triethylamine is added to neutralize the hydrochloric acid formed.

- Yield: High yields with minimal side products.

- Purification: The product is purified by standard extraction and distillation techniques.

This method is efficient but requires handling of corrosive and moisture-sensitive reagents.

Comparative Data Table of Preparation Methods

| Preparation Method | Catalyst/Conditions | Temperature Range | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification of Methacrylic Acid | Acid catalyst (H2SO4, p-TsOH) | 60–100°C | Toluene (azeotrope) | 70–90 | Simple, cost-effective; requires water removal to shift equilibrium |

| Transesterification of Methyl Methacrylate | Butyllithium in THF | <20°C | Tetrahydrofuran | 79–83 | Requires careful temperature control and dry conditions; high purity product |

| Reaction of Methacryloyl Chloride with Alcohol | Triethylamine base, anhydrous solvent | 0–5°C initially | Dichloromethane | 85–95 | Fast reaction; requires handling of acid chloride and base quenching |

Research Findings and Notes

- The transesterification method using organolithium reagents has been demonstrated to be efficient for similar esters, including bulky alcohol esters, with yields around 79–83% and product purity above 99% as confirmed by gas-liquid chromatography (GLC).

- Methyl esters are preferred substrates for transesterification due to better conversion rates compared to ethyl esters.

- Organolithium reagents other than butyllithium can be used without significant loss in efficiency; however, the molar ratio of organolithium to alcohol influences the reaction rate.

- Esterification with methacrylic acid requires removal of water to drive the reaction forward, which can be achieved by azeotropic distillation.

- The reaction of methacryloyl chloride with isopropenyl alcohol is rapid and high yielding but involves handling moisture-sensitive and corrosive reagents.

Chemical Reactions Analysis

Types of Reactions

1-Methylvinyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymethyl methacrylate (PMMA) or copolymers with other monomers.

Oxidation: It can be oxidized to form methacrylic acid.

Substitution: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols can react with 1-Methylvinyl methacrylate under mild conditions.

Major Products Formed

Polymerization: Polymethyl methacrylate (PMMA) or copolymers.

Oxidation: Methacrylic acid.

Substitution: Various substituted methacrylates depending on the nucleophile used.

Scientific Research Applications

Coatings and Paints

Methacrylate is widely used in the formulation of paints and coatings due to its excellent adhesion properties and durability. It serves as a key ingredient in water-based formulations, providing thickening and flow control.

- Case Study : In a report by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), the polymer derived from methacrylate was evaluated for its use in household paints. The study indicated that it acts as a thickener and flow control agent, improving the application properties of water-based paints .

Adhesives

The compound is also utilized in various adhesive formulations, offering strong bonding capabilities across different substrates. Its polymeric nature enhances the mechanical strength of the adhesives.

- Case Study : A comprehensive assessment noted that methacrylate-based adhesives are used in automotive and construction industries due to their resistance to environmental factors such as moisture and temperature fluctuations .

Biomedical Applications

Methacrylate derivatives are employed in biomedical fields for applications such as dental materials and drug delivery systems. Their biocompatibility makes them suitable for use in medical devices.

- Case Study : Research has demonstrated that methacrylate polymers can be used in dental composites, providing aesthetic appeal and mechanical strength while ensuring compatibility with oral tissues .

Environmental Considerations

While methacrylate compounds have numerous applications, their environmental impact is a concern. Studies have shown that these compounds can persist in the environment, leading to potential bioaccumulation.

- Environmental Impact Assessment : The Australian government has conducted evaluations highlighting the need for careful management of methacrylate-containing products to mitigate environmental risks associated with their disposal .

Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Coatings and Paints | Used as a thickener and flow control agent | Enhances application properties |

| Adhesives | Strong bonding agent for various substrates | High resistance to moisture and temperature |

| Biomedical | Utilized in dental materials and drug delivery systems | Biocompatible and mechanically strong |

Mechanism of Action

The primary mechanism of action of 1-Methylvinyl methacrylate involves its ability to undergo polymerization. The compound contains a vinyl group that can participate in free radical polymerization, leading to the formation of long polymer chains. This process is initiated by free radicals, which can be generated by thermal decomposition of initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization proceeds through a chain reaction mechanism, where the vinyl group of 1-Methylvinyl methacrylate reacts with the growing polymer chain, resulting in the formation of polymethyl methacrylate (PMMA) or copolymers .

Comparison with Similar Compounds

Structural and Physical Properties

Methacrylate esters vary in physical properties depending on the ester substituent. A comparative analysis is provided below:

*Estimated based on structural analogs.

Key Observations :

- The dual unsaturation may enable copolymerization with styrene or acrylates (e.g., ’s polymer with ethenyl acetate) and crosslinking for thermosetting resins .

Regulatory and Industrial Relevance

- Food Contact Materials : Methacrylate esters like methyl methacrylate are regulated in food packaging (SML limits, ). The 1-methylethenyl ester would require similar compliance checks.

- Environmental Regulations: Fluorinated methacrylate derivatives () face strict regulations; non-fluorinated analogs like this compound may have fewer restrictions but still require hazard communication .

Biological Activity

2-Propenoic acid, 2-methyl-, 1-methylethenyl ester, commonly known as isopropyl methacrylate (CAS Number: 4655-34-9), is an important compound in the field of organic chemistry and industrial applications. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antioxidant, and cytotoxic properties. This article explores the biological activity of this compound based on various research findings and case studies.

- Molecular Formula : C₇H₁₂O₂

- Molecular Weight : 128.1690 g/mol

- IUPAC Name : Isopropyl methacrylate

- Other Names : Acrylic acid, 2-methyl-, isopropyl ester

Antimicrobial Properties

Research indicates that isopropyl methacrylate exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and food preservation . The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Antioxidant Activity

The compound has been shown to possess antioxidant properties, which are crucial for neutralizing free radicals in biological systems. This activity may help in reducing oxidative stress-related diseases . The antioxidant capacity is attributed to the presence of functional groups within the ester structure that can donate electrons.

Cytotoxic Effects

Isopropyl methacrylate has demonstrated cytotoxic effects on certain cancer cell lines. In vitro studies revealed that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy . The cytotoxicity is likely mediated through the generation of reactive oxygen species (ROS), which trigger apoptotic pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Ekiert and Szopa (2023) evaluated the antimicrobial properties of various methacrylate esters, including isopropyl methacrylate. The results showed a significant reduction in bacterial viability at concentrations as low as 0.5% . The study concluded that these compounds could be utilized in developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

In a study published by Rodrigues (2022), isopropyl methacrylate was tested against several human cancer cell lines. The findings indicated that the compound inhibited cell proliferation effectively and induced apoptosis at concentrations ranging from 100 to 200 µM . This suggests its potential role as a chemotherapeutic agent.

Toxicological Profile

While exploring its biological activities, it is essential to consider the toxicological aspects of isopropyl methacrylate. Acute toxicity studies indicate that the compound has low acute oral toxicity with an LD50 greater than 2000 mg/kg in rodent models . However, chronic exposure may lead to reproductive and developmental toxicity, necessitating careful handling in industrial applications .

Data Tables

Q & A

Q. What are the standard synthetic routes for 2-propenoic acid, 2-methyl-, 1-methylethenyl ester, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via esterification or transesterification reactions. For example, a common route involves reacting methacrylic acid derivatives with vinyl alcohols under acid catalysis. Key factors affecting yield include:

- Catalyst selection : Strong acids (e.g., sulfuric acid) or enzymatic catalysts may alter reaction kinetics and byproduct formation .

- Temperature control : Excessive heat (>80°C) can lead to polymerization, reducing monomer yield.

- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Look for characteristic peaks:

- ¹H NMR : Key signals include:

Advanced Tip : Use 2D NMR (e.g., HSQC) to resolve overlapping signals in complex mixtures.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling points) across studies?

Methodological Answer: Discrepancies often arise due to impurities or measurement techniques. To address this:

- Purification : Use fractional distillation or preparative HPLC to isolate high-purity samples.

- Calibration : Validate instruments (e.g., differential scanning calorimetry) against NIST-certified standards .

- Meta-analysis : Compare data from peer-reviewed studies and regulatory databases (e.g., EPA DSSTox) to identify outliers .

Q. What methodologies assess the environmental persistence of this compound, considering regulatory classifications?

Methodological Answer:

- Degradation Studies : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 5–9, UV exposure). Measure half-life using LC-MS .

- Bioaccumulation : Calculate log Kow (octanol-water partition coefficient). Values >3 indicate potential bioaccumulation .

- Regulatory Alignment : Cross-reference with EPA’s Significant New Use Rules (SNURs) to identify restricted applications .

Q. Key Regulatory Classifications :

Q. How can polymerization kinetics be optimized for copolymers containing this monomer?

Methodological Answer:

- Kinetic Modeling : Use radical polymerization mechanisms to predict molecular weight distribution. Monitor via gel permeation chromatography (GPC).

- Comonomer Ratios : Adjust feed ratios of ethenyl acetate or 2-ethylhexyl propenoate to tune glass transition temperature (Tg) .

- Initiator Selection : Peroxide initiators (e.g., bis(1,1-dimethylpropyl) peroxide) improve conversion rates at lower temperatures .

Data Contradiction Note : Some studies report conflicting Tg values due to varying comonomer sequences. Use DSC with controlled cooling rates (5°C/min) for reproducibility .

Q. What safety protocols mitigate risks during handling, based on toxicological data?

Methodological Answer:

Q. How do substituents on the ester group influence reactivity in Michael addition reactions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the α,β-unsaturated ester, accelerating nucleophilic attack.

- Steric Effects : Bulky groups (e.g., 1-ethoxyethyl) reduce reaction rates due to hindered access to the reactive site .

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, improving regioselectivity .

Experimental Design Tip : Use DFT calculations to predict substituent effects on LUMO energy levels before lab trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.